Duocarmycin B1
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Overview
Description
Duocarmycin B1 is a member of the duocarmycin family, a series of natural products first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and are classified as potent antitumor antibiotics . This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to irreversible DNA damage and subsequent cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin B1 involves several steps, including the construction of the cyclopropapyrroloindole core, which is crucial for its DNA-alkylating activity The final steps involve the functionalization of the molecule to achieve the desired biological activity .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. The process involves large-scale fermentation of Streptomyces bacteria, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology have improved yields and scalability .
Chemical Reactions Analysis
Types of Reactions: Duocarmycin B1 primarily undergoes alkylation reactions, where it binds to the minor groove of DNA and alkylates the nucleobase adenine . This reaction is highly specific and occurs under physiological conditions.
Common Reagents and Conditions: The alkylation reaction of this compound does not require additional reagents, as the compound itself is reactive enough to bind and modify DNA. The reaction typically occurs at physiological pH and temperature .
Major Products Formed: The major product of the alkylation reaction is the DNA-duocarmycin B1 adduct, which leads to the disruption of DNA architecture and cell death .
Scientific Research Applications
Its high cytotoxicity makes it a promising candidate for targeted cancer treatments, such as antibody-drug conjugates (ADCs) and prodrugs . In ADCs, duocarmycin B1 is linked to an antibody that specifically targets cancer cells, delivering the cytotoxic agent directly to the tumor . Additionally, this compound has been used in biochemical research to study DNA-protein interactions and the mechanisms of DNA damage and repair .
Mechanism of Action
Duocarmycin B1 exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This alkylation disrupts the nucleic acid architecture, leading to irreversible DNA damage and cell death. The compound’s high specificity for adenine and its ability to form stable DNA adducts are key factors in its cytotoxicity .
Comparison with Similar Compounds
- Duocarmycin A
- Duocarmycin SA
- Duocarmycin B2
- Duocarmycin C1
- Duocarmycin C2
- CC-1065
Comparison: Duocarmycin B1 shares structural similarities with other duocarmycins, such as the presence of the cyclopropapyrroloindole core . it differs in its specific substituents and functional groups, which influence its DNA-binding affinity and cytotoxicity . Compared to duocarmycin A and SA, this compound has a slightly lower cytotoxicity but retains significant antitumor activity . The unique structural features of this compound make it a valuable tool for studying the structure-activity relationships of DNA-alkylating agents .
Properties
CAS No. |
124325-93-5 |
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Molecular Formula |
C26H26BrN3O8 |
Molecular Weight |
588.4 g/mol |
IUPAC Name |
methyl 8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |
InChI Key |
SUWUAMDOMCWKCL-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
Canonical SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
Synonyms |
duocarmycin B1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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